Sodium;(114C)propanoate

説明

Historical Perspectives on Isotopic Tracers in Metabolic Studies

The use of isotopic tracers in metabolic research has a rich history, fundamentally changing our understanding of biochemistry and physiology. The journey began with the discovery of radioactivity in the late 19th century, which set the stage for understanding atomic structure. nih.gov This was followed by the first evidence for the existence of isotopes over a century ago. nih.gov The subsequent development of mass spectrometers enabled the separation and quantification of these isotopes. nih.gov

Initially, scientists used naturally occurring radioisotopes to follow the path of atoms through chemical reactions. sciencehistory.org By the 1930s and 1940s, with the advent of particle accelerators like the cyclotron, it became possible to produce a wider range of radioisotopes, such as carbon-14 (B1195169) and tritium (B154650) (³H), which are central to modern biochemical research. sciencehistory.orgtandfonline.com The 1940s marked the first use of radiotracers in metabolic studies, employing techniques like paper chromatography to analyze the labeled molecules. nih.govtandfonline.com

After World War II, the U.S. Atomic Energy Commission began mass-producing radioisotopes, making them widely available for scientific and medical research. princeton.eduoup.com This accessibility transformed the fields of biomedicine and ecology, allowing scientists to trace molecular transformations in everything from metabolic pathways to entire ecosystems. sciencehistory.orgoup.com The application of stable and radioactive isotope tracers has been instrumental in providing detailed insights into the metabolism of amino acids, fatty acids, and carbohydrates. researchgate.netphysoc.org These techniques provide dynamic information about metabolic processes, which is a significant advantage over simply measuring the concentration of a metabolite at a single point in time. physoc.org The use of ¹⁴C-labeled compounds became a "gold standard" in various applications, including drug development, starting in the late 1950s. acs.orgnih.gov

Fundamental Role of Propanoate in Biological Carbon Cycling and Energy Metabolism

Propanoate, also known as propionate (B1217596), is a three-carbon short-chain fatty acid that plays a crucial role in intermediary metabolism and energy production in various organisms, including humans. ontosight.aigetidiom.com It is a significant product of the fermentation of dietary fibers by the gut microbiota. hra.nhs.uknih.gov

The metabolism of propanoate is a key biochemical process for energy generation. ontosight.aigetidiom.com The primary pathway for its utilization in mammals involves its conversion to propionyl-CoA. frontiersin.org This is then carboxylated to form methylmalonyl-CoA, a reaction catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase. ontosight.aimtoz-biolabs.com Subsequently, methylmalonyl-CoA is isomerized to succinyl-CoA by methylmalonyl-CoA mutase, an enzyme that requires vitamin B12 as a cofactor. ontosight.aimtoz-biolabs.comnih.gov Succinyl-CoA is an intermediate of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. ontosight.aimtoz-biolabs.com By entering the TCA cycle, propanoate contributes to the generation of ATP, the main energy currency of the cell. ontosight.ai

Beyond its role as an energy source, propanoate has been shown to influence various metabolic processes. It is thought to lower lipogenesis and serum cholesterol levels. nih.govoup.com Studies have also highlighted its role in modulating adipose tissue metabolism, including the browning of white adipose tissue, which increases energy expenditure. oup.com In ruminants, propionic acid is a major source for maintaining blood glucose levels through gluconeogenesis. researchgate.net The metabolism of propanoate is also linked to the catabolism of odd-chain fatty acids and certain amino acids like valine and isoleucine. nih.govnih.gov

The table below summarizes key enzymes and intermediates in the primary propanoate metabolic pathway in mammals.

| Enzyme | Substrate | Product | Cofactor | Metabolic Pathway |

| Propionyl-CoA Synthetase | Propionate | Propionyl-CoA | ATP | Propanoate Metabolism |

| Propionyl-CoA Carboxylase | Propionyl-CoA | Methylmalonyl-CoA | Biotin (B1667282) | Propanoate Metabolism |

| Methylmalonyl-CoA Mutase | Methylmalonyl-CoA | Succinyl-CoA | Vitamin B12 | Propanoate Metabolism |

| Succinyl-CoA Synthetase | Succinyl-CoA | Succinate (B1194679) | GDP/ADP | Tricarboxylic Acid (TCA) Cycle |

Rationale for Carbon-14 Labeling in Investigations of Propanoate Dynamics

The use of carbon-14 (¹⁴C) as a label in compounds like sodium propanoate is a powerful tool for studying metabolic pathways for several key reasons.

Metabolic Stability and Identical Behavior : Carbon is the fundamental backbone of organic molecules. moravek.com When a stable carbon atom in a molecule like propanoate is replaced with a ¹⁴C atom, the resulting radiolabeled compound behaves almost identically to its non-labeled counterpart in biological systems. openmedscience.com This ensures that the tracer accurately reflects the true metabolic fate of the natural compound.

High Sensitivity and Precise Tracking : ¹⁴C emits low-energy beta particles that can be detected and quantified with high sensitivity using techniques like scintillation counting or autoradiography. ontosight.aiopenmedscience.com This allows researchers to track the movement and transformation of [1-14C]sodium propanoate and its metabolites even at very low concentrations within cells, tissues, and whole organisms. openmedscience.com This precision is crucial for understanding the kinetics of metabolic pathways, such as determining the rates of gluconeogenesis relative to the Krebs cycle flux. nih.gov

Long Half-Life : Carbon-14 has a long half-life of approximately 5,730 years. openmedscience.comopenmedscience.com This stability allows for long-term studies without significant loss of the radioactive signal, enabling researchers to investigate metabolic processes that occur over extended periods.

Versatility in Research Applications : The use of ¹⁴C-labeled propanoate has been instrumental in a wide range of research. For example, studies using [¹⁴C]propionate have been conducted to understand its metabolism in various cell types and organisms, including bacteria, yeast, and mammals. nih.govnih.govmicrobiologyresearch.org It has been used to investigate the differential utilization of various metabolic pathways for propionate metabolism in different cell lines. nih.gov In studies on dairy cows, ¹⁴C-labeled propionate helped elucidate its role as a precursor for milk constituents like lactose (B1674315), casein, and fat. researchgate.net Furthermore, in human studies, it has been used to estimate hepatic gluconeogenesis and to probe the channeling of intermediates in the Krebs cycle. nih.gov

The following table presents findings from selected research that utilized ¹⁴C-labeled propanoate.

| Organism/System | Research Focus | Key Finding |

| Human Cell Lines | Differential propionate metabolism | Fibroblasts primarily use the vitamin B12-dependent pathway, while colon-derived cells show significant reliance on a β-oxidation-like pathway. nih.gov |

| Dairy Cow | Precursors of milk constituents | Propionate is a significant precursor for lactose and casein in milk. researchgate.net |

| Saccharomyces cerevisiae (Yeast) | Propionate metabolic pathway | The 2-methylcitrate pathway is the major route for propionate metabolism, not the methylmalonyl-CoA pathway. nih.gov |

| Humans | Hepatic gluconeogenesis | The rate of gluconeogenesis is estimated to be at least twice the rate of the Krebs cycle flux. nih.gov |

| C. elegans | Propionate incorporation | Demonstrated the ability to incorporate propionate into proteins and identified key genes involved in the metabolic pathway. nih.gov |

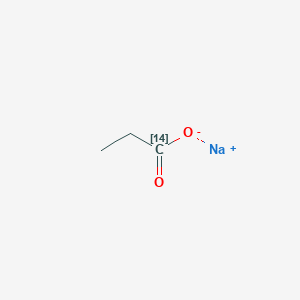

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

4561-17-5 |

|---|---|

分子式 |

C3H5NaO2 |

分子量 |

98.05 g/mol |

IUPAC名 |

sodium;(114C)propanoate |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i3+2; |

InChIキー |

JXKPEJDQGNYQSM-REVVOINZSA-M |

SMILES |

CCC(=O)[O-].[Na+] |

異性体SMILES |

CC[14C](=O)[O-].[Na+] |

正規SMILES |

CCC(=O)[O-].[Na+] |

製品の起源 |

United States |

Radiosynthesis and Isotopic Labeling Methodologies

Synthetic Routes for Site-Specific [1-¹⁴C] Incorporation into Propanoate

The strategic placement of the ¹⁴C label at the C1 position of the propanoate molecule is paramount for tracking the carboxyl group through various biochemical reactions. This is primarily achieved through chemical synthesis, with enzymatic methods presenting an alternative approach.

A principal and widely employed method for the synthesis of [1-¹⁴C]propanoic acid is the Grignard reaction. This classic organometallic reaction offers a reliable route for the introduction of a ¹⁴C-carboxyl group. The general scheme involves the reaction of an ethyl Grignard reagent with ¹⁴C-labeled carbon dioxide ([¹⁴C]CO₂).

The synthesis commences with the preparation of the Grignard reagent, typically ethyl magnesium bromide (CH₃CH₂MgBr), from the reaction of bromoethane (B45996) with magnesium metal in an anhydrous ether solvent. This precursor is then reacted with gaseous [¹⁴C]CO₂, which is generated from a suitable precursor such as barium carbonate ([¹⁴C]BaCO₃). The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbon of [¹⁴C]CO₂, leading to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture liberates [1- ¹⁴C]propanoic acid. Finally, neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, yields the desired product, Sodium [1-¹⁴C]propanoate.

Table 1: Key Reactants in the Grignard Synthesis of Sodium [1-¹⁴C]propanoate

| Reactant | Role |

| Bromoethane | Precursor for the Grignard reagent |

| Magnesium | Forms the Grignard reagent |

| [¹⁴C]Carbon Dioxide | Source of the radiolabel |

| Diethyl ether (anhydrous) | Solvent for the Grignard reaction |

| Acid (e.g., HCl) | Protonation of the carboxylate |

| Sodium Hydroxide/Bicarbonate | Formation of the sodium salt |

While chemical synthesis is more common for the production of Sodium [1-¹⁴C]propanoate, enzymatic and biotechnological methods offer potential for high specificity and stereoselectivity under milder reaction conditions. These approaches often leverage the catalytic activity of specific enzymes or whole microbial systems to incorporate the radiolabel.

For instance, enzymatic carboxylation reactions could theoretically be employed. Certain carboxylases, in the presence of a suitable substrate and [¹⁴C]bicarbonate, could catalyze the incorporation of the ¹⁴C label. However, the practical application of this for the direct synthesis of [1-¹⁴C]propanoate is not as well-established as chemical routes.

Biotechnological approaches might involve the use of microorganisms capable of producing propionate (B1217596). By feeding these organisms a ¹⁴C-labeled precursor in their growth medium, it is possible to biosynthetically produce [¹⁴C]propanoate. The position of the label would depend on the specific metabolic pathways of the organism and the labeled precursor used. This method can be advantageous for producing uniformly labeled or specifically labeled compounds, but often requires complex downstream purification to isolate the desired product from a complex biological matrix.

A critical aspect of radiosynthesis is the optimization of the radiochemical yield and the specific activity of the final product. The radiochemical yield is the amount of radioactivity incorporated into the desired product, expressed as a percentage of the initial radioactivity used. Specific activity refers to the amount of radioactivity per unit mass of the compound (e.g., in mCi/mmol or GBq/mol).

Several factors influence these parameters:

Purity of Precursors: The purity of the starting materials, including the Grignard reagent and the [¹⁴C]CO₂, is crucial. Impurities can lead to side reactions, reducing the yield of the desired product.

Reaction Conditions: Temperature, reaction time, and the stoichiometry of the reactants must be carefully controlled. In the Grignard synthesis, maintaining anhydrous conditions is essential to prevent quenching of the highly reactive Grignard reagent.

Handling of [¹⁴C]CO₂: Efficient trapping and reaction of the gaseous [¹⁴C]CO₂ are necessary to maximize its incorporation. This often involves conducting the reaction in a closed system.

Minimizing Isotopic Dilution: To achieve high specific activity, it is important to minimize contamination with non-radioactive (¹²C) carbon dioxide from the atmosphere or other sources.

Table 2: Factors Affecting Radiochemical Yield and Specific Activity

| Parameter | Effect on Yield | Effect on Specific Activity |

| Purity of reactants | Increases | Increases |

| Reaction temperature | Optimized for reaction rate vs. side reactions | Indirectly affects by influencing yield |

| Reaction time | Optimized for completion | Indirectly affects by influencing yield |

| Stoichiometry | Optimized for complete conversion | Indirectly affects by influencing yield |

| Isotopic dilution | No direct effect | Decreases |

By carefully controlling these factors, radiochemists can maximize the efficiency of the synthesis, leading to a higher radiochemical yield and a product with high specific activity, which is often desirable for sensitive biological assays.

Purification and Isolation Techniques for Radiolabeled Propanoate

Following synthesis, the crude reaction mixture contains the desired Sodium [1-¹⁴C]propanoate along with unreacted starting materials, byproducts, and impurities. Therefore, a robust purification strategy is essential to isolate the radiolabeled product in a high state of purity.

Chromatographic techniques are the cornerstone of purification in radiochemistry due to their high resolving power.

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is a powerful technique for the purification and analysis of radiolabeled compounds. For Sodium [1-¹⁴C]propanoate, a reversed-phase HPLC column is often employed. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. A radioactivity detector, placed in series with a standard UV detector, allows for the identification and collection of the radioactive peak corresponding to the product.

Table 3: Typical Radio-HPLC Parameters for Sodium [1-¹⁴C]propanoate Purification

| Parameter | Typical Conditions |

| Column | C18 reversed-phase |

| Mobile Phase | Isocratic or gradient elution with aqueous buffer and acetonitrile/methanol |

| Flow Rate | 1-2 mL/min |

| Detection | UV (e.g., 210 nm) and in-line radioactivity detector |

Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC is a simpler and faster chromatographic technique often used for in-process monitoring of the reaction and for assessing the radiochemical purity of the final product. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separated radioactive spots are visualized and quantified using a radio-TLC scanner or by autoradiography. While primarily an analytical tool, preparative TLC can also be used for small-scale purification.

In addition to chromatography, other physicochemical methods can be employed, often in the initial stages of purification.

Solvent Extraction: After the Grignard reaction and acidification, the resulting [1-¹⁴C]propanoic acid can be extracted from the aqueous phase into an organic solvent (e.g., diethyl ether). This step helps to remove water-soluble impurities. Subsequent back-extraction into a basic aqueous solution can further purify the product.

Distillation: If the scale of the synthesis allows, distillation can be used to purify the [1-¹⁴C]propanoic acid before its conversion to the sodium salt. This is effective for removing non-volatile impurities.

Crystallization: In some cases, crystallization of the final sodium salt from a suitable solvent can be a final purification step to achieve high chemical and radiochemical purity.

The choice of purification methods depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the Sodium [1-¹⁴C]propanoate. A combination of these techniques is often necessary to obtain a product that meets the stringent requirements for its use in research.

Analytical Characterization and Quality Control of 1 14c Sodium Propanoate

Assessment of Radiochemical Purity

Radiochemical purity is a critical parameter, defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. Impurities can arise from the initial synthesis, decomposition during storage, or interaction with the solvent.

Quantitative radio-chromatography is the cornerstone for determining radiochemical purity. This method separates the target radiolabeled compound from any radioactive impurities. Techniques such as paper chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly employed.

In a typical procedure, the [1-¹⁴C]Sodium Propanoate sample is applied to the chromatographic medium. A solvent system is used to develop the chromatogram, separating components based on their physical properties like polarity and size. After separation, the distribution of radioactivity is measured using a radiation detector (e.g., a radio-TLC scanner or by collecting HPLC fractions for counting). The radiochemical purity is calculated as the ratio of the radioactivity of the peak corresponding to sodium propanoate to the total radioactivity detected on the chromatogram. For many applications, a radiochemical purity of greater than 98% is required. nih.gov

Table 1: Example Radio-TLC Data for [1-¹⁴C]Sodium Propanoate Purity Assessment

| Parameter | Value |

| Chromatographic Method | Thin-Layer Chromatography (TLC) |

| Stationary Phase | Silica (B1680970) Gel Plate |

| Mobile Phase | Butanol:Acetic Acid:Water (12:3:5) |

| R_f Value (Sodium Propanoate) | 0.55 |

| Radioactivity in Propanoate Spot | 98,500 CPM |

| Total Radioactivity on Lane | 100,000 CPM |

| Calculated Purity | 98.5% |

While radio-chromatography confirms radiochemical purity, it does not definitively confirm the chemical identity of the radioactive peak. It is possible for a radiolabeled impurity, such as a structural isomer, to co-elute with the compound of interest. Therefore, coupling a chromatographic method with mass spectrometry (MS) is essential for unambiguous structural confirmation. nih.gov

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used. The sample is first separated by the chromatograph, and the eluent is directed into the mass spectrometer. The mass spectrometer provides a mass-to-charge ratio (m/z) and fragmentation pattern for the molecule, which serves as a molecular fingerprint. This analysis confirms that the peak of radioactivity corresponds to the correct molecular weight and structure of sodium propanoate. This step is crucial, as instances have been reported where radiolabeled compounds assumed to be pure based on chromatography were later found to be mixtures of labeled isomers. nih.gov

Quantification of Radioactivity and Specific Activity

Accurate quantification of the amount of radioactivity is necessary to determine the specific activity of the compound, typically expressed in units like millicuries per millimole (mCi/mmol) or becquerels per mole (Bq/mol).

Liquid Scintillation Counting (LSC) is the most common and accurate method for quantifying beta-emitting radionuclides like carbon-14 (B1195169). uwm.edu The process involves dissolving a known amount of the [1-¹⁴C]Sodium Propanoate sample in a liquid scintillation cocktail. psu.edu This cocktail contains a solvent and a fluor (scintillator) that emits a flash of light (scintillation) when it interacts with a beta particle emitted from the ¹⁴C nucleus. iaea.org

These light flashes are detected by photomultiplier tubes (PMTs) in a liquid scintillation counter, which registers them as counts per minute (CPM). psu.edu However, not every disintegration results in a detected count due to a phenomenon called "quench," which interferes with the energy transfer and light emission process. iaea.org The instrument uses standardization methods, often with an internal standard or an external gamma source, to calculate a quench correction factor and determine the counting efficiency. This efficiency is used to convert the observed CPM into the absolute activity, measured in disintegrations per minute (DPM), which directly relates to the amount of radionuclide present. uwm.eduiaea.org

Table 2: Key Parameters in Liquid Scintillation Counting of ¹⁴C

| Parameter | Description | Typical Value/Range for ¹⁴C |

| E_max (Maximum Beta Energy) | The maximum kinetic energy of the beta particles emitted by the isotope. | 156 keV |

| Counting Efficiency | The ratio of detected counts per minute (CPM) to actual disintegrations per minute (DPM), expressed as a percentage. | 90-95% (in optimal, unquenched samples) |

| Scintillation Cocktail | The medium that converts the beta particle's energy into light. | Aromatic solvent (e.g., toluene) + fluors (e.g., PPO, POPOP) |

| Quench | Any process that reduces the light output, leading to lower CPM. Can be chemical or color quench. | Varies by sample composition |

Autoradiography is a powerful imaging technique used to visualize the distribution of a radiolabeled substance within a biological sample, such as a tissue section. nih.gov After administration of [1-¹⁴C]Sodium Propanoate to an organism, tissues of interest are collected, sectioned, and placed in direct contact with a photographic emulsion or a sensitive phosphor imaging plate.

The beta particles emitted from the ¹⁴C atoms expose the emulsion at the precise location of the compound. After an exposure period, the emulsion is developed, creating an image (an autoradiogram) that reveals the spatial distribution of the radioactivity. This method provides qualitative and semi-quantitative information about where the compound or its metabolites accumulate in tissues, as demonstrated in studies tracking the kinetics of [1-¹⁴C]propionate in organs. nih.gov

Spectroscopic Verification of Isotopic Position (e.g., NMR if applicable)

It is critical to verify that the radioisotope is located at the intended position within the molecule. For [1-¹⁴C]Sodium Propanoate, this means confirming the ¹⁴C is the carboxyl carbon. While ¹⁴C is not readily detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, NMR is an invaluable tool for this verification, often by analyzing a stable isotope analogue like [1-¹³C]Sodium Propanoate. nih.gov

To confirm the label's position, Carbon-13 NMR (¹³C NMR) is employed. In an unlabeled sodium propanoate sample, the three carbon atoms would appear as three distinct signals with intensities corresponding to their natural ¹³C abundance (~1.1%). In a sample of [1-¹³C]Sodium Propanoate, the signal corresponding to the carboxyl carbon (C1) would be dramatically enhanced relative to the other two carbons, confirming the specific site of isotopic enrichment. This analysis on the ¹³C analogue provides definitive evidence that the synthetic pathway correctly places the label at the C1 position, which is directly applicable to the ¹⁴C-labeled product made via the same route. nih.gov

Applications in Metabolic Pathway Elucidation and Flux Analysis

Elucidation of Propanoate Assimilation and Catabolic Pathways

The use of ¹⁴C-labeled propanoate has been fundamental in detailing the assimilation and breakdown of this short-chain fatty acid. Once it enters the cell, propanoate is activated to its coenzyme A (CoA) derivative, propionyl-CoA, which stands at a metabolic crossroads.

The primary catabolic fate of propionyl-CoA in mammals is its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. medlink.comyoutube.comwikipedia.orgutah.edu This conversion is a three-step process occurring within the mitochondria. droracle.ai

Carboxylation: Propionyl-CoA is first carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. medlink.comdroracle.ai

Racemization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA racemase. medlink.comutah.edu

Isomerization: Finally, L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase, an enzyme that requires vitamin B12 (as adenosylcobalamin) as a cofactor. medlink.comyoutube.com

| Step | Substrate | Enzyme | Product | Cofactor(s) |

|---|---|---|---|---|

| 1 | Propionyl-CoA | Propionyl-CoA Carboxylase | D-Methylmalonyl-CoA | Biotin (B1667282), ATP |

| 2 | D-Methylmalonyl-CoA | Methylmalonyl-CoA Racemase | L-Methylmalonyl-CoA | - |

| 3 | L-Methylmalonyl-CoA | Methylmalonyl-CoA Mutase | Succinyl-CoA | Vitamin B12 (Adenosylcobalamin) |

The succinyl-CoA generated from propanoate metabolism directly enters the TCA cycle, a central hub of cellular metabolism. youtube.comutah.edu By introducing [¹⁴C]propanoate and measuring the appearance of the ¹⁴C label in subsequent TCA cycle intermediates such as fumarate, malate (B86768), and oxaloacetate, researchers can quantify the anaplerotic contribution of propanoate to the cycle. nih.gov Anaplerosis is the replenishment of cycle intermediates that may have been withdrawn for biosynthetic purposes. Studies have shown that propionate (B1217596) stimulates anaplerosis in the heart and that its entry into the TCA cycle can be a significant source for replenishing intermediates. nih.gov The labeling patterns in metabolites like glutamate (B1630785), which is derived from the TCA cycle intermediate α-ketoglutarate, further help in estimating the flux through the cycle. nih.gov

Propanoate is a significant gluconeogenic precursor, meaning it can be used to synthesize glucose. wikipedia.org This is particularly vital in ruminant animals, where propionate produced by microbial fermentation is the main substrate for glucose production. wikipedia.org The pathway involves the conversion of propanoate to succinyl-CoA as described above. Succinyl-CoA is then metabolized through the TCA cycle to malate, which can exit the mitochondria and be converted to oxaloacetate in the cytosol. Cytosolic oxaloacetate is then decarboxylated to phosphoenolpyruvate (B93156) (PEP), a key intermediate in the gluconeogenesis pathway. wikipedia.org

Using ¹⁴C-labeled propanoate, researchers have been able to estimate the rate of hepatic (liver) gluconeogenesis relative to the flux of the TCA cycle. nih.gov Such studies in humans have demonstrated that the rate of gluconeogenesis can be two or more times the rate of the Krebs cycle flux, highlighting the liver's significant capacity to produce glucose from substrates like propanoate. nih.gov

Isotopic tracing with labeled propanoate has been crucial in uncovering alternative metabolic fates for propionyl-CoA. Research in mammalian cells has revealed a novel pathway where two molecules of propionyl-CoA condense to form a six-carbon, mono-unsaturated acyl-CoA, identified as trans-2-methyl-2-pentenoyl-CoA. nih.govsigmaaldrich.com This finding, elucidated using ¹³C-labeled propionate, points to a mechanism akin to fatty acid synthesis that directly utilizes three-carbon units, a pathway previously thought to be more common in bacteria. nih.gov This route represents a significant alternative to the canonical catabolic pathway to succinyl-CoA and may be particularly relevant in conditions of propionyl-CoA accumulation, such as in the genetic disorder propionic acidemia. nih.govtaylorandfrancis.com

Tracing of Carbon Flow into Macromolecular Biosynthesis

The carbon backbone of propanoate, tracked by the ¹⁴C label, can be traced into the synthesis of larger macromolecules, providing quantitative data on biosynthetic fluxes.

The metabolic fate of propionyl-CoA is not limited to catabolism and gluconeogenesis; it also serves as a building block for lipid synthesis. taylorandfrancis.com Isotope tracing experiments are essential for understanding the carbon flow from propanoate into the lipid metabolic network. nih.govresearchgate.net

Propionyl-CoA can be incorporated into lipids in two primary ways:

As a Primer for Odd-Chain Fatty Acids: In fatty acid synthesis, the initial building block is typically the two-carbon molecule acetyl-CoA. However, when propionyl-CoA serves as the primer, the resulting fatty acid has an odd number of carbon atoms. taylorandfrancis.comnih.gov Studies using labeled propionate have demonstrated its incorporation as a primer to produce odd-chain-length fatty acids in organisms like Escherichia coli. nih.gov This allows for the specific labeling of the terminal three carbons of the fatty acyl chains.

Conversion to Acetyl-CoA: After conversion to succinyl-CoA and metabolism through the TCA cycle, the carbon atoms from propanoate can eventually be converted to acetyl-CoA (via citrate (B86180) cleavage), which is the primary substrate for the synthesis of even-chain fatty acids and cholesterol. biorxiv.org

By measuring the radioactivity in different fatty acid fractions after administering Sodium;([¹⁴C])propanoate, researchers can determine the relative flux of propanoate into these distinct lipid synthesis pathways. nih.gov

| Metabolic Pathway | Key Intermediate(s) | Final Product(s) | Significance |

|---|---|---|---|

| Catabolism / Anaplerosis | Methylmalonyl-CoA, Succinyl-CoA | TCA Cycle Intermediates, CO₂ | Energy production and replenishment of the TCA cycle. youtube.comnih.gov |

| Gluconeogenesis | Oxaloacetate, Phosphoenolpyruvate | Glucose | Synthesis of glucose from a non-carbohydrate source. nih.govwikipedia.org |

| Odd-Chain Fatty Acid Synthesis | Propionyl-CoA (as primer) | C15, C17 Fatty Acids | Direct incorporation into lipids. taylorandfrancis.comnih.gov |

| Alternative Condensation | Propionyl-CoA (x2) | trans-2-methyl-2-pentenoyl-CoA | A bypass route for propionyl-CoA metabolism. nih.gov |

Quantitative Metabolic Flux Analysis (MFA) utilizing [1-14C]Propanoate

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions in a biological system at steady state. [1-14C]propanoate is a valuable tracer for MFA studies due to its specific entry point into the Krebs cycle, which provides unique constraints for metabolic models.

To perform MFA with [1-14C]propanoate, the isotopic enrichment of key metabolites is measured. Isotopic enrichment refers to the proportion of molecules of a particular metabolite that are labeled with the 14C isotope. This is typically determined by techniques such as liquid scintillation counting or mass spectrometry of isolated metabolites.

The turnover rate of a metabolite, which is the rate at which it is synthesized and consumed, can be calculated from the isotopic enrichment data obtained during a continuous infusion of [1-14C]propanoate until a steady state is reached. The fundamental principle is that at isotopic steady state, the rate of appearance of the labeled metabolite is equal to its rate of disappearance.

The following table illustrates hypothetical data that could be obtained from an experiment measuring the isotopic enrichment of key metabolites after administration of [1-14C]propanoate.

| Metabolite | Time Point 1 (dpm/µmol) | Time Point 2 (dpm/µmol) | Time Point 3 (dpm/µmol) |

| Propionate | 5000 | 4950 | 5010 |

| Succinate (B1194679) | 1200 | 1800 | 2100 |

| Glutamate | 800 | 1300 | 1600 |

| Glucose | 400 | 750 | 950 |

This table is for illustrative purposes and does not represent actual experimental data.

From such data, turnover rates can be calculated using established kinetic models.

By analyzing the distribution of the 14C label among different metabolites and within the carbon skeleton of a single metabolite, the relative contributions of different metabolic pathways can be determined. For example, the ratio of 14C found in glucose compared to that in glutamate can provide insights into the partitioning of Krebs cycle intermediates between gluconeogenesis and amino acid synthesis. nih.gov

Flux ratios at key metabolic branch points can be calculated. A significant application of [1-14C]propanoate is in determining the ratio of anaplerotic flux (the replenishment of Krebs cycle intermediates) to the oxidative flux through the Krebs cycle. Studies utilizing 14C-labeled propionate have been instrumental in estimating the rate of hepatic gluconeogenesis relative to the rate of Krebs cycle flux, with findings suggesting that the rate of gluconeogenesis can be twice or more the rate of the Krebs cycle flux under certain physiological conditions. nih.gov

The table below provides an example of how flux ratios derived from [1-14C]propanoate experiments might be presented.

| Flux Ratio | Description | Estimated Value |

| Gluconeogenesis / Krebs Cycle Flux | Ratio of carbon flux towards glucose synthesis versus oxidative flux within the Krebs cycle. | 2.1 |

| Anaplerosis / Citrate Synthase Flux | The rate of replenishment of Krebs cycle intermediates relative to the rate of the first step of the cycle. | 1.5 |

| Propionate to Glucose / Total Glucose Production | The contribution of propionate to the overall synthesis of glucose. | 0.3 |

This table contains illustrative values based on findings reported in the literature and is not a direct representation of a single dataset.

Biochemical and Cellular Mechanistic Investigations

Characterization of Enzyme Kinetics and Reaction Mechanisms

The conversion of propanoate to succinyl-CoA is a two-step enzymatic process. Initially, Propionyl-CoA Carboxylase (PCC) catalyzes the ATP-dependent carboxylation of propionyl-CoA to form methylmalonyl-CoA. Subsequently, Methylmalonyl-CoA Mutase (MCM) facilitates the isomerization of methylmalonyl-CoA to succinyl-CoA.

Studies on Propionyl-CoA Carboxylase and Methylmalonyl-CoA Mutase

Propionyl-CoA Carboxylase (PCC):

Methylmalonyl-CoA Mutase (MCM):

MCM is a vitamin B12 (adenosylcobalamin)-dependent mitochondrial enzyme that catalyzes a reversible isomerization reaction. wikipedia.org Assays for MCM activity often involve the use of [14C]methylmalonyl-CoA to quantify the formation of [14C]succinate. taylorandfrancis.com The enzyme exhibits a high degree of stereospecificity, exclusively converting (2R)-methylmalonyl-CoA. nih.gov

| Enzyme | Reaction | Cofactor(s) | Key Kinetic/Mechanistic Feature |

|---|---|---|---|

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA + HCO3- + ATP → (S)-Methylmalonyl-CoA + ADP + Pi | Biotin (B1667282), ATP | High affinity for propionyl-CoA (Km ≈ 0.29 mM) nih.gov |

| Methylmalonyl-CoA Mutase (MCM) | (R)-Methylmalonyl-CoA ⇌ Succinyl-CoA | Adenosylcobalamin (Vitamin B12) | Proceeds via a radical-based mechanism wikipedia.org |

Mechanistic Insights from Kinetic Isotope Effects (KIE)

Kinetic isotope effect (KIE) studies, where an atom in the substrate is replaced by its heavier isotope, are powerful tools for elucidating enzymatic reaction mechanisms.

For Methylmalonyl-CoA Mutase , extensive KIE studies have provided profound insights into its catalytic mechanism. A significant primary deuterium (B1214612) kinetic isotope effect (DV) of 5-6 has been observed for the forward reaction (methylmalonyl-CoA to succinyl-CoA) and 3.4 for the reverse reaction when using deuterated substrates. researchgate.net Furthermore, a tritium (B154650) isotope effect (kH/kT) of 4.9 has been measured, which suggests that hydrogen transfer is partially rate-limiting. nih.gov The observation of a large pre-steady-state KIE of 35 is indicative of quantum mechanical tunneling of the hydrogen atom during the reaction. researchgate.net These findings strongly support a radical-based mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in the adenosylcobalamin cofactor. wikipedia.org

While specific KIE studies on Propionyl-CoA Carboxylase are less detailed in the available literature, the general mechanism is understood to involve the transfer of a carboxyl group from biotin to the alpha-carbon of propionyl-CoA. Isotope effect studies could potentially be used to probe the nature of the transition state of this carboxylation reaction.

| Isotope | KIE Value | Direction | Mechanistic Implication |

|---|---|---|---|

| Deuterium (D) | 5-6 | Forward | Hydrogen abstraction is a key step researchgate.net |

| Deuterium (D) | 3.5 | Reverse (using (2H4)succinyl-CoA) nih.gov | Confirms the significance of hydrogen transfer in the reverse reaction |

| Tritium (T) | 4.9 | - | Hydrogen transfer is partially rate-limiting nih.gov |

| - | 35 (pre-steady-state) | - | Evidence for quantum tunneling of hydrogen researchgate.net |

Molecular Regulation of Propanoate Metabolic Enzymes and Pathways

The enzymes involved in propanoate metabolism are subject to regulation at both the transcriptional and post-translational levels, ensuring metabolic homeostasis.

Transcriptional Regulation in Response to Metabolite Levels

Elevated levels of propionate (B1217596) and its metabolites can lead to significant changes in gene expression. Studies have shown that disruptions in propionate metabolism, leading to an accumulation of propionyl-CoA, can result in histone propionylation and acetylation. nih.gov These epigenetic modifications can alter chromatin structure and trigger a transcriptional response, affecting the expression of numerous genes, including those involved in cardiac function. nih.govresearchgate.net While this demonstrates a broader regulatory impact of propionate metabolites, the direct transcriptional regulation of the genes encoding PCC (PCCA and PCCB) and MCM (MUT) in response to varying propionate levels is an area of ongoing investigation. The identification of specific transcription factors that sense intracellular propionate or propionyl-CoA levels and directly modulate the expression of these metabolic enzymes remains to be fully elucidated.

Post-Translational Modification and Enzyme Activity Modulation

Propionyl-CoA Carboxylase (PCC): A critical post-translational modification for PCC activity is the covalent attachment of biotin to a specific lysine (B10760008) residue within the biotin carboxyl carrier protein (BCCP) domain of the PCCA subunit. nih.gov This biotinylation is essential for the enzyme's function as a carboxyl carrier. The absence or deficiency of this modification leads to a non-functional enzyme and the metabolic disorder propionic acidemia.

Methylmalonyl-CoA Mutase (MCM): While the dependence of MCM on its adenosylcobalamin cofactor is well-established, specific post-translational modifications that directly modulate the catalytic activity of the MCM protein itself are not as clearly defined in the reviewed literature. The proper synthesis and delivery of the adenosylcobalamin cofactor are critical regulatory points for MCM function. wikipedia.org

Investigation of Isotope Effects Beyond Reaction Centers

The concept of secondary kinetic isotope effects (SKIEs) involves isotopic substitution at positions other than the bond being broken in the rate-determining step. wikipedia.org These effects, though smaller than primary KIEs, can provide valuable information about changes in hybridization and the steric environment of the active site during the reaction. For instance, an SKIE can reveal whether the transition state is more or less crowded than the ground state. princeton.edu

In the context of propanoate metabolism, while primary KIEs have been extensively studied for MCM, the investigation of secondary and other long-range isotope effects is less documented. Such studies could offer a more detailed picture of the conformational changes that occur within the active sites of both PCC and MCM during catalysis. For example, measuring SKIEs at the methyl group of propionyl-CoA during the PCC-catalyzed reaction could provide insights into the precise geometry of the enolate intermediate. Similarly, for MCM, SKIEs could help to further refine the understanding of the conformational dynamics of the substrate and cofactor within the enzyme's active site throughout the complex isomerization process.

Studies in Diverse Model Biological Systems

Microbial Systems Research

Microorganisms exhibit a remarkable diversity of metabolic pathways for propanoate utilization, which is central to their carbon metabolism and energy production.

Bacillus subtilis : In Bacillus subtilis, propionate (B1217596) metabolism is linked to the production of secondary metabolites like 3-indole acetic acid (IAA). mdpi.comnih.gov Studies have shown that using propionate as a carbon source can enhance IAA yield by 17% compared to glucose. mdpi.com Metabolic flux analysis suggests that propionate uptake modifies the activity of the tricarboxylic acid (TCA) cycle, favoring the synthesis of precursors necessary for IAA production. mdpi.com The methylcitrate cycle is a key pathway for propionate incorporation. researchgate.net

Micrococcus denitrificans : Research on Micrococcus denitrificans (now known as Paracoccus denitrificans) has indicated its ability to metabolize propionate. nih.gov The metabolic process involves the conversion of propionate into propionyl-CoA, which can then enter central metabolic pathways. nih.govkegg.jp

Mycobacterium tuberculosis : For Mycobacterium tuberculosis (Mtb), propionate metabolism is crucial for its survival and pathogenesis within a host. Mtb utilizes host-derived fatty acids, which generate propionyl-CoA. nih.govnih.gov The accumulation of propionyl-CoA can be toxic, so Mtb employs the methylcitrate cycle to convert it into pyruvate. researchgate.netresearchgate.net This pathway is essential for growth on cholesterol. nih.gov The radiolabel from [1-14C]propionate has been shown to be incorporated into key cell wall lipids, such as phthiocerol dimycocerosate (PDIM) and sulfolipid-1, which are important for the bacterium's virulence. nih.govnih.gov

Anaerotignum neopropionicum : This anaerobic bacterium is known for its ability to produce propionate from various substrates, including ethanol (B145695) and lignocellulosic sugars. nih.govresearchgate.net It utilizes the acrylate (B77674) pathway for the fermentation of ethanol and CO2 to produce propionate and acetate (B1210297). biorxiv.org Studies have demonstrated its capacity to convert ethanol to propionate, highlighting its potential for biotechnological applications. nih.govresearchgate.net

| Bacterium | Key Metabolic Pathway | Primary Finding with (114C)propanoate | Reference |

| Bacillus subtilis | Methylcitrate Cycle | Enhances production of 3-indole acetic acid. | mdpi.comresearchgate.net |

| Micrococcus denitrificans | Propionyl-CoA metabolism | Utilizes propionate for central metabolism. | nih.govkegg.jp |

| Mycobacterium tuberculosis | Methylcitrate Cycle | Incorporated into essential cell wall lipids like PDIM. | nih.govnih.govresearchgate.net |

| Anaerotignum neopropionicum | Acrylate Pathway | Produces propionate from substrates like ethanol. | nih.govbiorxiv.org |

The study of fungal metabolic pathways is crucial for their application in biotechnology, particularly in the production of chemicals and biofuels from plant biomass. While general fungal metabolic pathways for utilizing various carbon sources are well-documented, specific studies detailing the complete pathway of Sodium;(114C)propanoate are less common. However, the principles of propionyl-CoA metabolism through pathways like the methylcitrate cycle are conserved in many fungal species. These pathways are essential for understanding how fungi can be engineered to produce valuable compounds. The complexity and redundancy of these pathways mean that multiple enzymes are often involved in each metabolic step. nih.gov

In Vitro Cellular Models

In vitro models using cultured cells and isolated tissues provide a controlled environment to study the specific metabolic effects of propanoate at the cellular and organ level.

Hepatocytes : Studies using rat hepatocytes have shown that propionate can inhibit the synthesis of both cholesterol and fatty acids. nih.gov Using precursors like [1-14C]acetate, researchers observed a significant inhibition of cholesterol biosynthesis at a propionate concentration of 1.0 mM and of fatty acid biosynthesis at 2.5 mM. nih.gov This suggests that propionate produced from dietary fiber fermentation in the colon may play a role in the hypolipidemic effects of these fibers. nih.gov

Hepa 1c1c7 cells : The murine hepatoma cell line Hepa 1c1c7 is a widely used model for studying liver metabolism and xenobiotic responses. While direct metabolic studies with this compound are not extensively detailed, this cell line is instrumental in understanding the regulation of metabolic enzymes. For instance, studies on these cells have elucidated the induction pathways of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds. nih.gov

| Cell Type | Precursor Used with Propionate | Key Finding | Reference |

| Rat Hepatocytes | [1-14C]acetate | Inhibition of cholesterol and fatty acid synthesis. | nih.gov |

| Hepa 1c1c7 cells | N/A (in this context) | Model for studying metabolic enzyme regulation. | nih.gov |

Plant cell cultures are valuable tools for investigating the biosynthesis and degradation of various compounds. While the metabolism of certain radiolabeled compounds, such as herbicides, has been examined in wheat and tobacco cell cultures, specific and detailed studies focusing on the metabolic pathways of this compound in these systems are not widely available in the reviewed literature. nih.gov General plant metabolic pathways would suggest that propionyl-CoA can be metabolized through a modified TCA cycle or used in the biosynthesis of certain amino acids and fatty acids.

Isolated perfused organs, such as the heart, allow for the study of metabolism in a more integrated system than cultured cells. While studies on isolated rat hearts have investigated the effects of ischemia and reperfusion on sodium ion influx, specific metabolic tracing studies using this compound in this context are not prominently featured in the available research. researchgate.net However, studies in whole organisms have used [1-14C]propionate to estimate hepatic gluconeogenesis relative to the Krebs cycle flux, providing insights into liver metabolism. nih.gov

Ex Vivo Tissue and Organ Slice Investigations

The use of this compound in ex vivo tissue and organ slice investigations provides a valuable method for studying metabolic pathways in a controlled environment, bridging the gap between in vitro cell culture and in vivo animal models. These studies allow for the examination of tissue-specific metabolism of propionate.

Research employing tissue slices, for example from the liver, has been instrumental in elucidating the effects of various physiological and pathological states on propionate metabolism. While extensive studies specifically detailing the ex vivo metabolism of this compound are not widely present in publicly accessible literature, the methodology is a standard approach in metabolic research. For instance, studies on the metabolism of other radiolabeled short-chain fatty acids, such as [carboxy-14C]acetate, in lactating mammary gland slices have demonstrated the utility of this technique in understanding fatty acid synthesis and utilization in specific tissues. The principles of these experiments, involving incubation of tissue slices with the radiolabeled substrate and subsequent analysis of radioactive metabolites, would be directly applicable to the study of this compound.

Such investigations could provide precise data on the rates of propionate conversion to glucose (gluconeogenesis), its oxidation via the Krebs cycle, and its incorporation into lipids within specific organs like the liver and kidney.

Animal Models in Fundamental Metabolic Research (e.g., C. elegans, ruminants, rodents for understanding metabolic pathways)

Animal models are indispensable for understanding the complex, systemic metabolic pathways involving propionate. The use of this compound in these models allows for the tracing of the carbon backbone of the propionate molecule as it is metabolized and distributed throughout the organism.

Caenorhabditis elegans (C. elegans)

The nematode C. elegans has emerged as a powerful model for studying the fundamental aspects of propionate metabolism, particularly in the context of metabolic diseases like propionic acidemia. In C. elegans, propionate is catabolized through two primary pathways: a vitamin B12-dependent pathway and a vitamin B12-independent pathway, also known as the propionate shunt.

Studies have shown that under conditions of vitamin B12 deficiency, or when the canonical B12-dependent pathway is genetically disrupted, C. elegans transcriptionally activates the genes of the propionate shunt as a compensatory mechanism. This metabolic rewiring allows the organism to cope with the accumulation of propionate. The use of labeled propionate has been crucial in tracing the flow of carbon through these alternative pathways, providing insights into metabolic flexibility.

Interactive Data Table: Propionate Metabolism Pathways in C. elegans

| Pathway | Key Features | Conditions of Activation |

|---|---|---|

| Canonical B12-Dependent Pathway | Efficiently metabolizes propionyl-CoA to succinyl-CoA. | Preferred pathway when vitamin B12 is available. |

| Propionate Shunt (B12-Independent) | A β-oxidation-like pathway that provides an alternative route for propionate breakdown. | Activated under vitamin B12 deficiency or genetic blockage of the canonical pathway. |

Ruminants

In ruminant animals such as sheep and cattle, propionate is a major volatile fatty acid (VFA) produced by microbial fermentation in the rumen and serves as a primary precursor for gluconeogenesis. Studies using 14C-labeled propionate have been fundamental in quantifying the rates of VFA production, absorption, and interconversion within the rumen.

These tracer studies involve the continuous infusion of this compound into the rumen and subsequent measurement of the specific activity of the radiolabel in various metabolites. This has allowed researchers to develop kinetic models of VFA metabolism, providing detailed information on the flow of carbon from propionate to glucose and other metabolic products. These findings are critical for understanding and optimizing nutrient utilization and energy metabolism in livestock.

Interactive Data Table: Rumen Propionate Metabolism in Sheep

| Parameter | Finding | Significance |

|---|---|---|

| Propionate Production Rate | Quantified using 14C-propionate tracer kinetics. | Essential for assessing rumen fermentation efficiency and energy supply to the animal. |

| Interconversion with other VFAs | 14C label from propionate can be traced to acetate and butyrate, indicating metabolic exchange. | Demonstrates the dynamic and interconnected nature of VFA metabolism in the rumen. |

| Contribution to Gluconeogenesis | Propionate is a major substrate for glucose synthesis in the liver. | Highlights the critical role of ruminal propionate in maintaining blood glucose homeostasis in ruminants. |

Rodents

Rodent models, particularly rats and mice, have been extensively used to investigate the systemic metabolism of propionate and its role in various physiological processes. Studies involving the administration of this compound have provided detailed insights into its absorption, tissue distribution, and metabolic fate.

Following intravenous injection of Sodium [1-14C]propanoate in rats, radioactivity is rapidly distributed throughout the body. The primary route of elimination of the 14C label is via the lungs as 14CO2, indicating significant oxidation of the propionate. A notable finding is the fixation of radioactivity in glandular tissues. Studies in biotin-deficient rats, which have reduced activity of the enzyme propionyl-CoA carboxylase, have shown similar patterns of tissue distribution, suggesting the involvement of alternative metabolic pathways or compensatory mechanisms.

Interactive Data Table: Distribution and Elimination of [1-14C]Propionate in Rats

| Parameter | Observation | Metabolic Implication |

|---|---|---|

| Primary Route of Elimination | Primarily as 14CO2 via the lungs. | Indicates that a major fate of propionate is oxidation for energy production. |

| Fecal and Urinary Elimination | Weak elimination of radioactivity. | Suggests efficient absorption and metabolic utilization of propionate. |

| Tissue Distribution | Significant fixation of radioactivity in glandular tissues. | Points to specific roles of propionate or its metabolites in the function of these tissues. |

| Effect of Biotin (B1667282) Deficiency | Almost identical results to non-deficient rats despite decreased propionyl-CoA carboxylase activity. | Suggests the presence of robust alternative metabolic pathways for propionate. |

Computational and Systems Biology Approaches

Development and Application of Genome-Scale Metabolic Models (GEMs)

Genome-scale metabolic models (GEMs) are comprehensive mathematical representations of an organism's entire set of metabolic reactions. ucsd.edu These models are reconstructed from annotated genomic data and systematized knowledge, creating a network that connects genes to proteins and their corresponding reactions. ucsd.eduyoutube.com The development of GEMs for various organisms, including bacteria like Propionibacterium, Bacillus subtilis, and members of the human gut microbiota, has been instrumental in exploring the metabolic potential of the Wood-Werkman cycle and other pathways involved in propionate (B1217596) metabolism. nih.govmdpi.comresearchgate.net

The application of Sodium;(114C)propanoate as a tracer substrate in conjunction with GEMs offers a powerful tool for metabolic research. By introducing the 14C-labeled compound, researchers can experimentally track the distribution of the radiolabel through various metabolic pathways. This empirical data is then used to validate and refine the predictions made by the GEMs. For instance, the models can predict how the carbon from propanoate is incorporated into biomass or converted into other by-products. Experimental measurements of radioactivity in different cellular components can confirm or challenge these in silico predictions, leading to a more accurate and robust model.

GEMs have been used to design rational metabolic engineering strategies to enhance the production of valuable compounds like propionic acid. nih.govresearchgate.net By simulating the effects of gene knockouts or overexpressions, these models can identify targets that redirect metabolic flux towards desired products. nih.gov For example, a GEM of P. freudenreichii subsp. shermanii was used to identify pathways that could increase propionate yield by manipulating the redox balance and energy generation. nih.govresearchgate.net The use of labeled substrates like this compound in parallel experiments can provide crucial data to constrain these models and verify the real-world efficacy of the computationally designed strategies.

Table 1: Examples of Genome-Scale Models in Propionate Metabolism Research

| Model Organism | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| Propionibacterium freudenreichii | Enhanced propionic acid production | Identified genetic strategies to increase propionate yield by improving redox balance and energy generation. | nih.govresearchgate.net |

| Bacillus subtilis | 3-Indoleacetic acid (IAA) production | Showed that propionate uptake favors the production of IAA precursors compared to glucose. | mdpi.com |

| Human Gut Microbiota | Distribution of propionate formation pathways | Identified the succinate (B1194679) pathway as the dominant source of propionate from hexose (B10828440) sugars in the gut. | nih.gov |

| Escherichia coli | Elucidation of metabolic pathways | Used to distinguish between the methylcitrate and methylmalonate pathways for propionate metabolism. | nih.gov |

Computational Flux Balance Analysis (FBA) and Dynamic FBA Simulations

Flux Balance Analysis (FBA) is a computational method used to predict the flow of metabolites (fluxes) through a metabolic network as defined by a GEM. nih.govscispace.com By applying physicochemical and thermodynamic constraints, FBA uses linear programming to identify an optimal flux distribution that maximizes a specific cellular objective, such as biomass production. nih.govnih.gov This approach has been widely applied to study propionate metabolism in various microorganisms. mdpi.comaustinpublishinggroup.com

In the context of this compound, FBA can predict the theoretical distribution of the 14C label throughout the metabolic network. For example, in Bacillus subtilis, FBA was used to calculate the flux distribution when propionate was used as a carbon source, demonstrating an increased flux towards malate (B86768) as propionate enters the TCA cycle via the methylcitric acid pathway. mdpi.com Experimental data from tracing studies with this compound can be used to set constraints on the FBA model, such as the uptake rate of propanoate, thereby refining the flux predictions and providing a more accurate snapshot of the cell's metabolic state.

While FBA provides a steady-state view of metabolism, Dynamic Flux Balance Analysis (dFBA) extends this capability to predict how metabolic fluxes and cell populations change over time. researchgate.netnih.govnih.gov This is particularly useful for modeling batch or fed-batch fermentation processes where environmental conditions and substrate concentrations are constantly changing. nih.gov A dFBA simulation could model the consumption of this compound over time and predict the dynamic changes in the production rates of labeled metabolites. This allows for a more comprehensive understanding of how microbial metabolism adapts to changing conditions, such as substrate availability or the accumulation of products. researchgate.net

Table 2: Applications of Flux Balance Analysis in Propionate Metabolism

| Application Area | Organism/System | Objective and Findings | Reference |

|---|---|---|---|

| Metabolic Engineering | Propionibacterium acidipropionici | Established a metabolic flux balance model to investigate and optimize propionic acid production from glucose and glycerol. The model accurately predicted acetic acid flux. | austinpublishinggroup.com |

| Pathway Analysis | Bacillus subtilis | Calculated flux distribution to understand the advantages of propionate over glucose for producing 3-indoleacetic acid (IAA). | mdpi.com |

| Microbial Community Modeling | Synthetic Microbial Communities | dFBA can be used to predict the dynamic impact of metabolite exchange on microbial growth and community composition. | researchgate.netnih.gov |

| Secondary Metabolism | General Microorganisms | FBA-based modeling can be extended to quantitatively study secondary metabolism and design strategies for natural product production, though challenges remain. | nih.govnih.gov |

Integration of Topological Machine Learning in Pathway Analysis and Target Identification

The integration of machine learning, particularly novel methods like topological machine learning, represents a cutting-edge approach to analyzing metabolic pathways and identifying new therapeutic targets. biorxiv.org These techniques can analyze the complex structural and relational data inherent in biological networks and molecular structures to make predictions. nih.govnih.gov

A notable application in the field of propionate metabolism involves the use of topological machine learning to identify potential inhibitors for methylcitrate dehydratase, a key enzyme in the methylcitrate pathway used by many bacteria and fungi to process propionate. biorxiv.org Inefficient propionate metabolism can lead to toxic accumulation, making this pathway a promising antimicrobial target. biorxiv.org This approach transforms the three-dimensional structure of potential inhibitor compounds into topological vectors, which are then used by a machine learning model to screen for molecules with a high likelihood of binding to the enzyme's active site. biorxiv.org

This methodology prioritizes compounds that are not only energetically favorable but also have a good geometric fit with the target enzyme. biorxiv.org The identified compounds can then be further analyzed using computational molecular docking simulations to understand their interactions with critical amino acid residues. biorxiv.org Such an approach provides a powerful, high-throughput method for ligand-based drug discovery, guiding the design of optimized compounds for experimental validation. biorxiv.org While not directly using this compound, these computational methods are essential for identifying and validating the very enzyme targets whose activity could be assayed using such a radiolabeled substrate.

Theoretical and Quantum Chemical Calculations of Isotope Effects

Theoretical and quantum chemical calculations are powerful tools for investigating the microscopic origins of kinetic isotope effects (KIEs). researchgate.net The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In the case of this compound, substituting a 12C atom with a heavier 14C atom can alter the vibrational frequencies of the molecule, particularly the C-H or C-C bonds at the labeled position. nsf.gov This change in vibrational energy can lead to a different activation energy for a reaction, thus affecting its rate.

Quantum chemical methods, such as those based on density functional theory (DFT), can be used to calculate the vibrational frequencies of the reactant molecule in its ground state and at the transition state of an enzymatic reaction. acs.orgnih.gov From these calculations, the zero-point energy (ZPE) for both the light (12C) and heavy (14C) isotopologues can be determined. The difference in ZPE between the ground and transition states for the two isotopes allows for the theoretical prediction of the KIE. researchgate.net

These theoretical calculations provide a fundamental understanding of reaction mechanisms. nsf.gov For example, calculations on the carboxylation step of RuBisCO showed that the KIE originates from a frequency shift in the bending vibration of CO2 at the transition state. researchgate.net Similarly, for an enzyme that metabolizes propanoate, these calculations could determine which step in the reaction mechanism is rate-limiting and how the isotopic substitution influences that step. The theoretically predicted KIEs can then be compared with experimental values obtained from tracer studies using this compound, providing a rigorous test of the proposed reaction mechanism.

Table 3: Theoretical Approaches to Isotope Effects

| Method | Application | Key Principles | Reference |

|---|---|---|---|

| Quantum Chemical Calculations (e.g., B3LYP/aug-cc-pVDZ) | Carbon-isotope fractionation in CO2 and carbonate minerals | Predicts equilibrium constants for isotope-exchange reactions by calculating reduced partition function ratios based on molecular cluster models. | acs.orgnih.gov |

| Quasi-classical Trajectory Method | Gas-phase isotope-exchange reactions (e.g., 13C + 12C2) | Calculates thermal rate coefficients based on potential energy surfaces dictating forces between colliding partners. | aanda.org |

| Quantum Mechanical Analysis | Artificial photosynthesis from CO2 | Explains observed isotope effects by calculating the quantum transmission probability for different isotopes tunneling through an electron potential barrier. | nsf.gov |

| Cluster Models and Quantum Chemical Methods (B3LYP/6-31G(d,p)) | KIE of carboxylation in RuBisCO | Investigates the origin of the KIE by modeling the enzyme's active site and calculating frequency shifts at the reaction's transition state. | researchgate.net |

Emerging Research Directions for Sodium; 1 14c Propanoate

The utility of Sodium;(1-14C)propanoate as a radiotracer continues to expand, driven by innovations in radiolabeling, analytical technologies, and a growing interest in metabolism's role in diverse biological systems. Emerging research is focused on refining its synthesis, integrating its use with systems-level analytical approaches, and applying it to novel biological questions in synthetic biology and underexplored microbial and cellular contexts.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Sodium (114C)propanoate with isotopic purity?

- Methodological Answer : Synthesis of isotopically labeled compounds like Sodium (114C)propanoate requires precise control over reaction conditions to minimize isotopic dilution. For example, in the synthesis of iso-Propyl-2-(diethoxyphosphoryl)propanoate (114c), refluxing iso-propyl-2-bromopropionate with triethylphosphite for 18 hours under controlled temperature yielded a 95% product with high purity after column chromatography . Key steps include:

- Use of anhydrous reagents to avoid hydrolysis.

- Optimization of reaction time and temperature to maximize yield.

- Validation of isotopic incorporation via mass spectrometry or radiometric techniques.

Q. How can researchers verify the structural integrity of Sodium (114C)propanoate post-synthesis?

- Methodological Answer : Structural characterization should combine spectroscopic and chromatographic methods. The IUPAC name [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenyl(114C)propanoate indicates stereochemical complexity, necessitating:

- NMR (1H, 13C, and 2D-COSY) to confirm stereochemistry and functional groups.

- High-resolution mass spectrometry (HRMS) to validate isotopic labeling.

- HPLC with radiometric detection to assess radiochemical purity.

Q. What are the best practices for handling and storing Sodium (114C)propanoate to prevent degradation?

- Methodological Answer : Stability depends on minimizing exposure to moisture, light, and oxygen. Recommendations include:

- Storage in amber vials under inert gas (e.g., argon) at -20°C.

- Regular purity checks via thin-layer chromatography (TLC) or HPLC to monitor decomposition.

- Use of stabilizers like antioxidants (e.g., BHT) if functional groups are prone to oxidation.

Advanced Research Questions

Q. How should researchers address discrepancies in 114C measurements during isotopic analysis?

- Methodological Answer : Discrepancies in 114C values (e.g., ±20‰ variability in replicate AMS analyses) arise from graphite preparation and instrumental effects . To mitigate:

- Replicate analyses : Perform ≥3 independent measurements to assess precision.

- Recovery standards : Use internal standards (e.g., n-CwOH with known 114C = -999‰) to calibrate instrument accuracy .

- Error propagation : Apply statistical models (e.g., Monte Carlo simulations) to quantify uncertainty in final results.

Q. What strategies optimize the use of Sodium (114C)propanoate in biogeochemical tracing studies?

- Methodological Answer : In marine studies, 114C-labeled compounds track carbon cycling. For example, vertical 114C gradients in ocean profiles (e.g., maxima at 500 m depth, minima below 1500 m ) require:

- Isotopic spike experiments : Introduce labeled propanoate into sediment/water systems to trace microbial uptake.

- Compound-specific radiocarbon analysis (CSRA) : Isolate target compounds via preparative capillary gas chromatography (PCGC) before AMS analysis .

- Data harmonization : Convert all measurements to fraction modern (Fm) using standardized protocols to enable cross-study comparisons .

Q. How can conflicting 114C data from replicate samples be reconciled in peer-reviewed studies?

- Methodological Answer : Contradictory data (e.g., 19‰ difference in C27il5 114C replicates ) demand transparent reporting:

- Detailed metadata : Document all steps from sample isolation to AMS preparation.

- Blind replicates : Analyze samples in randomized batches to identify batch-specific biases.

- Collaborative validation : Share subsets of samples with independent labs to verify reproducibility.

Q. What advanced techniques enhance the sensitivity of 114C detection in low-abundance biological samples?

- Methodological Answer : For trace-level detection (e.g., in metabolic studies):

- Microscale AMS : Requires <1 mg carbon, ideal for limited biological samples.

- Isotope ratio monitoring (irm)-LC/MS : Couples liquid chromatography with isotopic detection for real-time 114C tracking.

- Enrichment protocols : Use solid-phase extraction (SPE) to concentrate Sodium (114C)propanoate from complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。